molecular formula C12H10N2O2 B14716087 Methyl 1-cyanoisoquinoline-2(1h)-carboxylate CAS No. 17954-40-4

Methyl 1-cyanoisoquinoline-2(1h)-carboxylate

Cat. No.: B14716087
CAS No.: 17954-40-4
M. Wt: 214.22 g/mol
InChI Key: JMBHYLOJQVEUHL-UHFFFAOYSA-N
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Description

Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate typically involves multi-step reactions starting from commercially available isoquinoline derivatives. One common method includes the nitration of 1-cyanoisoquinoline 2-oxide using potassium nitrate and sulfuric acid, which yields nitro derivatives . The reaction conditions, such as the concentration of sulfuric acid and temperature, play a crucial role in determining the yield and selectivity of the products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanoisoquinoline-2(1h)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 1-cyanoisoquinoline 2-oxide yields 5- and 6-nitro derivatives .

Scientific Research Applications

Methyl 1-cyanoisoquinoline-2(1h)-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other pharmacologically active isoquinolines.

    Industry: May be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which are common for isoquinoline derivatives. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-cyanoisoquinoline-2(1h)-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the isoquinoline ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

17954-40-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 1-cyano-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)14-7-6-9-4-2-3-5-10(9)11(14)8-13/h2-7,11H,1H3

InChI Key

JMBHYLOJQVEUHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC2=CC=CC=C2C1C#N

Origin of Product

United States

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